1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole
Description
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole (CAS 130749-23-4) is a polybenzotriazole derivative with a unique pentyl backbone bearing three benzotriazole moieties. Its molecular formula is C23H21N9, and its molecular weight is 423.4731 g/mol . The structure features a central pentyl chain substituted with two benzotriazole groups at the 1,1-positions and a third benzotriazole at the terminal position.
Properties
IUPAC Name |
1-[1,1-bis(benzotriazol-1-yl)pentyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N9/c1-2-3-16-23(30-20-13-7-4-10-17(20)24-27-30,31-21-14-8-5-11-18(21)25-28-31)32-22-15-9-6-12-19(22)26-29-32/h4-15H,2-3,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQDSQVZQNPHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(N1C2=CC=CC=C2N=N1)(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Alkyl Halides
A cornerstone method for synthesizing N1-alkyl benzotriazoles involves the reaction of benzotriazole with alkyl halides in the presence of inorganic bases. For example, NaOAc·3H₂O and CuI catalyze the intramolecular cyclization of N-alkyl-o-phenylenediamines to yield N1-alkyl benzotriazoles with >90% efficiency. Applied to the target compound, this approach could employ 1,5-dibromopentane as a bifunctional alkylating agent. Sequential substitutions at the pentyl chain’s terminal positions would generate the 1,1-bis(benzotriazolyl) intermediate, followed by a third benzotriazole coupling at the central carbon.
Key parameters include:
Mitsunobu Reaction for Regioselective Alkylation
The Mitsunobu reaction offers an alternative pathway using alcohols instead of alkyl halides. Benzotriazole reacts with pentane-1,5-diol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitating SN2-type alkylation. While this method avoids hazardous halides, it requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts, complicating purification.
Multi-Step Synthesis via Intermediate Triazenes
Diazotization and Coupling
Diazotization of o-phenylenediamine derivatives followed by coupling with amines generates o-chloro-1,2,3-benzotriazenes, which undergo CuI-catalyzed cyclization to N1-aryl/alkyl benzotriazoles. For the target compound, this strategy could involve:
-
Diazotization of 1,5-pentanediamine to form a bis-diazonium salt.
-
Coupling with benzotriazole units under basic conditions (NaOAc, 0°C).
-
Cyclization catalyzed by CuI/Cs₂CO₃ to install the third benzotriazole moiety.
This route’s advantage lies in avoiding unstable benzyne intermediates, though it demands precise pH control during diazotization.
Solid-Phase Synthesis
Hartwig-Buchwald amination on resin-bound substrates enables iterative benzotriazole assembly. While scalable, this method’s applicability to branched pentyl backbones remains untested and may require tailored linkers.
Coupling Reagent-Mediated Approaches
HBTU-Activated Esterification
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) facilitates amide bond formation in peptide synthesis. Adapting this to benzotriazole alkylation, HBTU could activate a pentyl dicarboxylic acid, enabling sequential coupling with benzotriazole under mild conditions (room temperature, DIPEA base).
Example Protocol :
-
React pentanedioic acid with HBTU and DIPEA in DMF to form the bis-activated ester.
-
Add benzotriazole (3 eq.) and stir for 24 hours.
Yields for analogous reactions range from 50–70%, contingent on steric hindrance.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : N1-alkyl protons resonate at δ 4.2–4.5 ppm as triplets (J = 6–7 Hz), while aromatic protons of benzotriazole appear as multiplets at δ 7.4–8.2 ppm.
-
¹³C NMR : The pentyl chain’s central carbon (C-1) shows a distinct upfield shift (δ 35–40 ppm) due to electron withdrawal by adjacent benzotriazole groups.
Infrared (IR) Spectroscopy
Stretching vibrations for C-N (1250–1350 cm⁻¹) and N-N (1450–1500 cm⁻¹) bonds confirm benzotriazole ring formation.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole groups can participate in nucleophilic substitution reactions, where they act as leaving groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central carbon atom.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and probes.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
Mechanism of Action
The mechanism by which 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole exerts its effects involves the interaction of its benzotriazole groups with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The compound’s ability to stabilize radicals and anions also plays a role in its reactivity and biological activity.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C30H29N9OSi
- Molecular Weight : 559.7 g/mol
- Melting Point : 205-207 °C
- Density : 1.32 g/cm³
The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions and interact with various molecular targets. These interactions can influence biochemical pathways related to cell proliferation and apoptosis. The benzotriazole groups in the compound play a crucial role in these interactions by stabilizing the structure and enhancing reactivity towards biological targets .
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Bacterial Strains Tested : Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, Xanthomonas campestris, and Xanthomonas oryzae.
- Results : Compounds with bulky hydrophobic groups demonstrated potent antimicrobial effects. For example, derivatives like 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile showed strong inhibition against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has also been explored:
- Mechanism : The compounds can inhibit tubulin polymerization, which is critical for cancer cell division.
- Case Study : A study demonstrated that certain benzotriazole derivatives exhibited micromolar activity against various cancer cell lines by disrupting microtubule dynamics .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-1,2,3-Benzotriazole | Structure | Antimicrobial and anticancer properties |
| N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides | Structure | Known for antiviral and cytotoxic activities |
Case Studies
Several studies have highlighted the biological activities of benzotriazole derivatives:
Q & A
Basic: What are the optimal synthetic routes for 1-[1,1-bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis typically involves sequential alkylation of 1H-benzotriazole using pentyl-based linkers. For example:
Stepwise Alkylation : React 1H-benzotriazole with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ in DMF) to install two benzotriazole groups.
Final Substitution : Introduce the third benzotriazole via nucleophilic substitution.
Monitoring : Use Thin Layer Chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:1) to track intermediates. Confirm purity via ¹H NMR (e.g., benzotriazole proton signals at δ 7.5–8.3 ppm) .
Advanced: How can crystallographic disorder in metal complexes of this compound be resolved during structural refinement?
Methodological Answer:
Crystallographic disorder, common in flexible alkyl chains or counterions (e.g., sulfate groups), requires:
Data Collection : High-resolution X-ray data (≤1.0 Å) to resolve electron density ambiguities.
Refinement in SHELXL : Use the PART instruction to model split positions for disordered atoms. For example, refine sulfate groups in two orientations with occupancy ratios (e.g., 0.65:0.35) .
Validation : Check ADPs and residual density maps to ensure model accuracy.
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify benzotriazole aromatic protons (δ 7.5–8.3 ppm) and alkyl chain signals (δ 1.2–2.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- FT-IR : Confirm C–N stretching (1350–1450 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~482.3 g/mol) .
Advanced: How does this compound interact with transition metals, and what coordination geometries are observed?
Methodological Answer:
The benzotriazole N atoms act as Lewis bases, forming complexes with metals like Mn(II) or Cd(II):
Coordination Modes : Monodentate (N3 atom) or bridging (via multiple N sites).
Geometry : Distorted octahedral geometries are common, as seen in [Mn(SO₄)(C₁₀H₉N₅)(H₂O)₄], where the ligand binds via N3 and water molecules occupy remaining sites .
Characterization : Use X-ray crystallography and magnetic susceptibility measurements to confirm geometry and electronic properties.
Basic: What computational tools predict this compound’s reactivity or supramolecular assembly?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps predict charge-transfer behavior) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to study aggregation tendencies.
- Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., proteases) via π-stacking and hydrogen bonding .
Advanced: How can contradictory data in biological activity assays be resolved?
Methodological Answer:
Contradictions may arise from assay conditions or impurity interference:
Dose-Response Validation : Repeat assays with purified compound (≥95% by HPLC) across multiple concentrations (e.g., 1–100 µM).
Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to confirm binding kinetics or competitive inhibition assays (e.g., SARS-CoV Mpro inhibition ).
Control Experiments : Test derivatives (e.g., lacking the pentyl chain) to isolate functional groups responsible for activity.
Basic: What strategies improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of benzotriazole.
- Catalysis : Add KI (10 mol%) to accelerate SN2 reactions in alkylation steps .
- Workup : Purify intermediates via column chromatography (silica gel, gradient elution) to prevent cross-contamination .
Advanced: How does steric hindrance from the pentyl chain affect supramolecular interactions?
Methodological Answer:
The pentyl spacer balances flexibility and steric bulk:
Crystal Packing : Prevents close π-π stacking, favoring hydrogen-bonded networks (e.g., O–H⋯N interactions in hydrated complexes ).
Solution Behavior : Increases solubility in nonpolar solvents (logP ~3.5 predicted), reducing aggregation in biological assays .
Titration Experiments : Use ¹H NMR titrations (e.g., with Ag⁺ ions) to quantify binding stoichiometry and steric effects on coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
